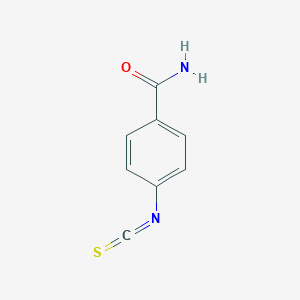

4-Isothiocyanatobenzamide

Vue d'ensemble

Description

4-Isothiocyanatobenzamide is a chemical compound that belongs to the family of isothiocyanates. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound has been widely studied for its potential therapeutic and environmental applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Isothiocyanatobenzamide can be synthesized from thiophosgene and p-aminobenzamide . The reaction typically involves the use of sodium hydrogencarbonate in chloroform and water, yielding the product with an 82% efficiency . Another method involves the sulfurization of isocyanides with elemental sulfur, catalyzed by amine bases such as DBU, under moderate heating (40°C) and using benign solvents like Cyrene™ or γ-butyrolactone .

Industrial Production Methods: Industrial production methods for isothiocyanates, including this compound, often involve the use of highly toxic reagents such as thiophosgene or carbon disulfide. recent advancements have focused on more sustainable and safer methods, such as the catalytic sulfurization of isocyanides .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Isothiocyanatobenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form amines or thioureas.

Substitution: It can participate in nucleophilic substitution reactions to form thioureas or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols are commonly used under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thioureas.

Substitution: Thioureas and other derivatives.

Applications De Recherche Scientifique

4-Isothiocyanatobenzamide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: It has been studied for its potential antimicrobial and anticancer properties.

Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-isothiocyanatobenzamide involves its ability to act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and other biomolecules, leading to various biological effects. For example, it can inhibit the activity of enzymes by modifying their active sites .

Comparaison Avec Des Composés Similaires

- Phenyl isothiocyanate

- Benzyl isothiocyanate

- Allyl isothiocyanate

- Phenyl ethyl isothiocyanate

- Sulforaphane

- Moringin

Comparison: 4-Isothiocyanatobenzamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other isothiocyanates. Its solubility in organic solvents and its ability to form stable derivatives make it particularly useful in various applications .

Activité Biologique

4-Isothiocyanatobenzamide, a compound belonging to the isothiocyanate class, has garnered significant attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine, particularly in oncology and antimicrobial therapy.

| Property | Value |

|---|---|

| CAS Number | 1224442-57-2 |

| Molecular Formula | C₈H₆N₂OS |

| Molecular Weight | 178.2 g/mol |

| Purity | ≥95% |

This compound exhibits its biological effects primarily through its electrophilic nature, allowing it to interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:

- Inhibition of Enzyme Activity : It can modify the activity of various enzymes, impacting cellular signaling pathways.

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells by disrupting critical cellular processes.

- Antimicrobial Activity : It demonstrates selective antibacterial properties against various pathogens.

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involves:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing their progression to DNA synthesis.

- Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.

A study demonstrated that this compound significantly reduced the viability of MCF-7 (breast cancer) and HT-29 (colon cancer) cells with IC50 values in the low micromolar range .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound exhibits anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against a range of bacterial strains. A comparative study highlighted its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies and Research Findings

- Anticancer Study : A research article published in Cancer Research reported that treatment with this compound resulted in a significant decrease in tumor size in xenograft models of breast cancer, correlating with increased apoptosis markers.

- Anti-inflammatory Research : In a study published in the Journal of Inflammation, researchers found that this compound reduced inflammation markers in a murine model of colitis, suggesting its potential for treating inflammatory bowel diseases .

- Antimicrobial Efficacy : A study conducted on various plant extracts containing isothiocyanates revealed that this compound exhibited superior antibacterial activity compared to other isothiocyanates, highlighting its unique efficacy .

Propriétés

IUPAC Name |

4-isothiocyanatobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-8(11)6-1-3-7(4-2-6)10-5-12/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOVSZUEMCUDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.